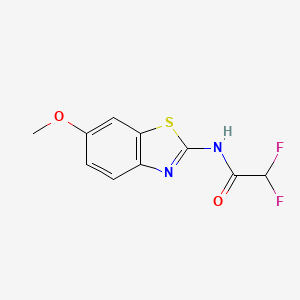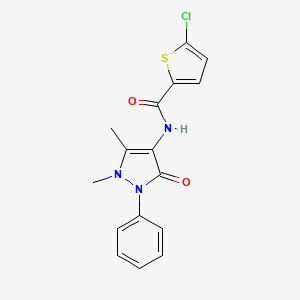![molecular formula C19H23NOS B5865409 N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
N-mesityl-3-[(4-methylphenyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-mesityl-3-[(4-methylphenyl)thio]propanamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiol-based compound with a mesityl group attached to a propanamide backbone. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
科学的研究の応用
N-mesityl-3-[(4-methylphenyl)thio]propanamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising compound for the treatment of various diseases. This compound has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
作用機序
The mechanism of action of N-mesityl-3-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to scavenge free radicals and prevent oxidative damage to cells. Additionally, this compound has been found to modulate the expression of various genes involved in cell signaling and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. This compound has also been found to modulate the expression of genes involved in cell signaling and apoptosis. Additionally, this compound has been found to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
One advantage of using N-mesityl-3-[(4-methylphenyl)thio]propanamide in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising compound for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and has been produced in high yield and purity using the synthesis method described above.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to dopaminergic neurons, which are involved in the development of Parkinson's disease. Additionally, this compound has been found to induce oxidative stress and cell death in various cell types. Therefore, caution should be taken when using this compound in lab experiments, and appropriate safety measures should be followed.
将来の方向性
There are many potential future directions for research on N-mesityl-3-[(4-methylphenyl)thio]propanamide. One area of research could focus on the development of this compound derivatives with improved biological activity and reduced toxicity. Another area of research could focus on the use of this compound in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of N-mesityl-3-[(4-methylphenyl)thio]propanamide involves the reaction of 4-methylthiobenzaldehyde with mesitylmagnesium bromide, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then treated with thionyl chloride to yield this compound in high yield and purity. This synthesis method has been widely used in the production of this compound for research purposes.
特性
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-13-5-7-17(8-6-13)22-10-9-18(21)20-19-15(3)11-14(2)12-16(19)4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRIRKLIEJQGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)

![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5865350.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)

![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)

![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)